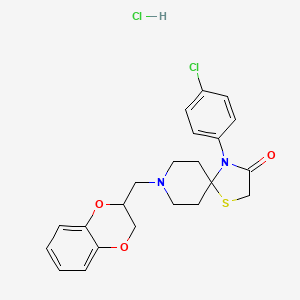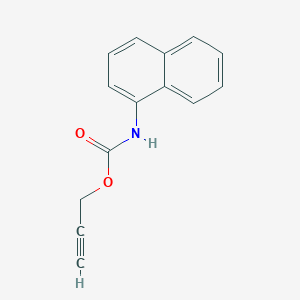![molecular formula C9H18N2 B14698073 1,6-Diazabicyclo[4.4.1]undecane CAS No. 25336-51-0](/img/structure/B14698073.png)
1,6-Diazabicyclo[4.4.1]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diazabicyclo[441]undecane is a bicyclic organic compound with the molecular formula C₉H₁₈N₂ It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
1,6-Diazabicyclo[4.4.1]undecane can be synthesized through the condensation of monoethanolamine with formaldehyde. This reaction yields 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane and N,N′-methylene-bis(oxazolidine) in a specific ratio . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
1,6-Diazabicyclo[4.4.1]undecane undergoes various chemical reactions, including:
Condensation Reactions: As mentioned, it can be formed through the condensation of monoethanolamine with formaldehyde.
Substitution Reactions: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formaldehyde, monoethanolamine, and other nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, condensation reactions with formaldehyde yield 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane .
科学的研究の応用
1,6-Diazabicyclo[4.4.1]undecane has several scientific research applications, including:
作用機序
The mechanism of action of 1,6-Diazabicyclo[4.4.1]undecane and its derivatives involves interactions with specific molecular targets and pathways. For example, derivatives that act as dual orexin receptor antagonists interact with orexin receptors to modulate sleep-wake cycles . The bicyclic structure allows for specific binding interactions with target proteins, influencing their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: Another bicyclic compound with similar nitrogen-containing structure.
3,8-Dioxa-1,6-diazabicyclo[4.4.1]undecane: A related compound formed through similar synthetic routes.
Uniqueness
1,6-Diazabicyclo[4.4.1]undecane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring system. This structure imparts distinct chemical reactivity and potential for forming various derivatives with diverse biological activities.
特性
CAS番号 |
25336-51-0 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC名 |
1,6-diazabicyclo[4.4.1]undecane |
InChI |
InChI=1S/C9H18N2/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-9H2 |
InChIキー |
GDLMPSBUELUPDP-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCCCN(C1)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)


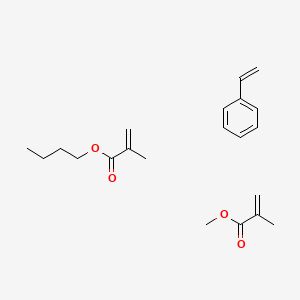
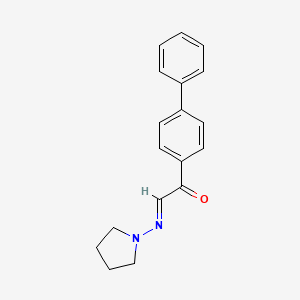
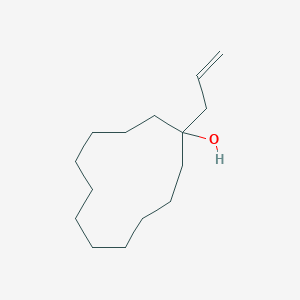


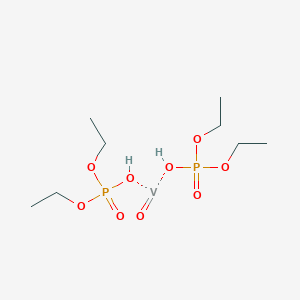
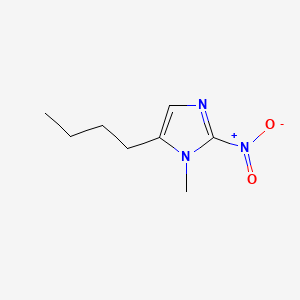

pentasilolane](/img/structure/B14698059.png)
